molecular formula C20H14BrN7 B6087395 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

Cat. No.: B6087395
M. Wt: 432.3 g/mol
InChI Key: GJJVEWSGLUIQGU-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1H-indole-3-carbaldehyde 3-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone typically involves a multi-step process. The starting material, 5-bromo-1H-indole-3-carbaldehyde, is reacted with 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-yl hydrazine under specific conditions to form the desired hydrazone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.

    Reduction: Reduction of the hydrazone moiety can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may also serve as a lead compound in the development of new drugs with potential therapeutic applications.

Medicine: The compound’s potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, make it a candidate for drug development. Researchers are exploring its use in the treatment of various diseases.

Industry: In the agrochemical industry, the compound can be used in the development of new pesticides or herbicides. Its unique chemical properties also make it suitable for use in materials science, such as in the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde 3-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is not fully understood. it is believed to interact with specific molecular targets in cells, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or inflammation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine: Another precursor used in the synthesis.

    Indole-3-carbaldehyde: A related indole derivative with similar chemical properties.

Uniqueness: The uniqueness of 5-bromo-1H-indole-3-carbaldehyde 3-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone lies in its combined structural features of both indole and triazolopyridazine moietiesIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN7/c21-15-6-7-17-16(10-15)14(11-22-17)12-23-24-18-8-9-19-25-26-20(28(19)27-18)13-4-2-1-3-5-13/h1-12,22H,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVEWSGLUIQGU-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CNC5=C4C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CNC5=C4C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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